molecular formula C14H10N2O B598568 Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone CAS No. 1198284-25-1

Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone

Cat. No. B598568
CAS RN: 1198284-25-1
M. Wt: 222.247
InChI Key: DWCJZCLNLRIZGI-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone is a compound that belongs to the class of organic compounds known as phenylpiperazines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone is characterized by a pyrrole ring and a pyridine ring . The IUPAC Standard InChI for this compound is InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9) .

Scientific Research Applications

Cancer Therapy

“Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone” and its derivatives have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Inhibition of Cell Proliferation

In vitro studies have shown that these compounds can inhibit the proliferation of breast cancer 4T1 cells . This suggests potential applications in the treatment of breast cancer .

Induction of Apoptosis

These compounds have also been found to induce apoptosis in 4T1 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the elimination of cancer cells .

Inhibition of Cell Migration and Invasion

The compounds significantly inhibited the migration and invasion of 4T1 cells . This could potentially prevent the spread of cancer cells to other parts of the body .

Development of FGFR Inhibitors

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could serve as a novel and concise chemotype of FGFR inhibitors .

Treatment of Various Cancers

Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, these compounds could potentially be used in the treatment of a variety of cancers .

Mechanism of Action

Target of Action

Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play a critical role in controlling tumor growth, proliferation, and apoptosis .

Pharmacokinetics

It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight exhibited potent fgfr inhibitory activity, suggesting potential for good bioavailability .

Result of Action

In vitro studies have shown that Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name

phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-13(10-5-2-1-3-6-10)12-9-11-7-4-8-15-14(11)16-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCJZCLNLRIZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678017
Record name Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone

CAS RN

1198284-25-1
Record name Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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